![molecular formula C15H20ClN3O2 B277863 N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]propanamide](/img/structure/B277863.png)
N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]propanamide, commonly known as ACPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. ACPP belongs to the class of piperazine-based compounds that have been extensively studied for their pharmacological properties.
Wirkmechanismus
The mechanism of action of ACPP is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells, the degeneration of neurons, and the growth and spread of bacteria and viruses. ACPP has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression and are involved in the development of cancer and neurodegenerative disorders. ACPP has also been shown to inhibit the activity of bacterial and viral enzymes that are essential for their survival and replication.
Biochemical and Physiological Effects
ACPP has been shown to have various biochemical and physiological effects that are dependent on the specific application and dosage. In cancer research, ACPP has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. In neurodegenerative disorders, ACPP has been shown to protect neurons from oxidative stress and inflammation, leading to their survival. In infectious diseases, ACPP has been shown to inhibit the growth and spread of bacteria and viruses, leading to their eradication.
Vorteile Und Einschränkungen Für Laborexperimente
ACPP has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. ACPP is also highly soluble in various solvents, making it easy to work with. However, ACPP has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and application.
Zukünftige Richtungen
ACPP has several potential future directions for scientific research. In cancer research, ACPP can be further studied for its potential as a combination therapy with other anticancer agents. In neurodegenerative disorders, ACPP can be further studied for its potential as a neuroprotective agent in various animal models. In infectious diseases, ACPP can be further studied for its potential to inhibit the growth and spread of drug-resistant bacteria and viruses.
Conclusion
In conclusion, ACPP is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. ACPP has been extensively studied for its potential in cancer research, neurodegenerative disorders, and infectious diseases. ACPP has several advantages for lab experiments, including its high purity and stability, but also has some limitations, including its potential toxicity. ACPP has several potential future directions for scientific research, including its potential as a combination therapy in cancer research, a neuroprotective agent in neurodegenerative disorders, and a potential inhibitor of drug-resistant bacteria and viruses in infectious diseases.
Synthesemethoden
ACPP can be synthesized through a simple and efficient method that involves the reaction of 3-chloro-4-(4-acetyl-1-piperazinyl) phenyl isocyanate with propanoic acid. The reaction takes place in the presence of a catalyst and under controlled temperature and pressure conditions. The resulting product is a white crystalline powder that is highly pure and stable.
Wissenschaftliche Forschungsanwendungen
ACPP has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, neurodegenerative disorders, and infectious diseases. In cancer research, ACPP has shown promising results as a potential anticancer agent that can inhibit the growth and proliferation of cancer cells. In neurodegenerative disorders, ACPP has been shown to have neuroprotective properties that can prevent the degeneration of neurons. In infectious diseases, ACPP has been studied for its potential to inhibit the growth and spread of bacteria and viruses.
Eigenschaften
Produktname |
N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]propanamide |
---|---|
Molekularformel |
C15H20ClN3O2 |
Molekulargewicht |
309.79 g/mol |
IUPAC-Name |
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]propanamide |
InChI |
InChI=1S/C15H20ClN3O2/c1-3-15(21)17-12-4-5-14(13(16)10-12)19-8-6-18(7-9-19)11(2)20/h4-5,10H,3,6-9H2,1-2H3,(H,17,21) |
InChI-Schlüssel |
GFIBKOIFGSYGKD-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C)Cl |
Kanonische SMILES |
CCC(=O)NC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.